molecular formula C20H18O5 B6524941 2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylic acid CAS No. 929451-05-8

2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylic acid

Cat. No.: B6524941
CAS No.: 929451-05-8
M. Wt: 338.4 g/mol
InChI Key: NFRYXVYAAVKFMB-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylic acid ( 929451-05-8) is a benzofuran derivative with a molecular formula of C20H18O5 and a molecular weight of 338.35 g/mol . This chemical entity is characterized by a benzofuran core structure substituted with a 4-methoxyphenyl group at the 2-position and a methacryloyloxy (2-methylprop-2-en-1-yl)oxy chain at the 5-position, terminating in a carboxylic acid moiety at the 3-position . The presence of these functional groups makes it a valuable intermediate in synthetic organic chemistry and medicinal chemistry research. Benzofuran scaffolds are of significant interest in pharmaceutical development for their diverse biological activities. While the specific mechanism of action for this compound requires further investigation, related structures have been explored as potential inhibitors for various disease targets. For instance, certain 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives have been identified as branched-chain alpha keto acid dehydrogenase kinase (BCKDK) inhibitors, with potential applications in researching diabetes, kidney diseases, and heart failure . Furthermore, small molecule ligands based on benzofuran and similar heterocyclic cores are investigated for targeting challenging protein-protein interactions (PPIs), such as those involved in immune responses and metastatic cancer pathways . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a building block in heterocyclic synthesis, a precursor for generating compound libraries, or as a standard in analytical studies.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-12(2)11-24-15-8-9-17-16(10-15)18(20(21)22)19(25-17)13-4-6-14(23-3)7-5-13/h4-10H,1,11H2,2-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRYXVYAAVKFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)OC(=C2C(=O)O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylic acid is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer research and enzyme inhibition. This article compiles various studies and findings related to its biological activity, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22O4C_{20}H_{22}O_4, with a molar mass of approximately 338.39 g/mol. It features a benzofuran core substituted with a methoxyphenyl group and an allyloxy side chain, which may contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown promising antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231).

Table 1: Antiproliferative Effects of Benzofuran Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
9eMDA-MB-2312.52 ± 0.39Induces apoptosis, cell cycle arrest
9bMCF-7Not reportedNot specified

In a study focusing on compound 9e , significant increases in early and late apoptosis were observed after treatment, indicating its potential as an anticancer agent. The percentage of apoptotic cells rose from 1.46% in control to 34.29% in treated cells, highlighting its effectiveness in inducing cell death in cancerous cells .

Enzyme Inhibition

Benzofuran derivatives have also been investigated for their ability to inhibit carbonic anhydrases (CAs), which are crucial enzymes involved in various physiological processes. The compound's structural features suggest it may act as an inhibitor for specific CA isoforms.

Table 2: Inhibition Potency Against Carbonic Anhydrases

CompoundCA IsoformKi (μM)
9ahCA I64.7
9ehCA II3.1

Inhibitory activity against hCA II was particularly notable for compound 9e , with a Ki value of 3.1 μM, indicating strong binding affinity and potential therapeutic applications in conditions where CA activity is dysregulated .

Study on MDA-MB-231 Cells

A detailed study assessed the effects of the compound on MDA-MB-231 breast cancer cells, revealing that treatment led to significant cell cycle disturbances. The percentage of cells in the G2-M phase increased from 10.80% to 32.30%, while sub-G1 phase cells rose from 1.43% to 25.53%, indicating effective cell cycle arrest .

Table 3: Cell Cycle Distribution After Treatment

PhaseControl (%)Treated (%)
G188.57Not reported
SNot reportedNot reported
G2-M10.8032.30
Sub-G11.4325.53

Toxicity and Safety Profile

While exploring the biological activities, it is essential to consider the safety profile of the compound. Preliminary assessments indicate that while it exhibits potent biological activities, caution is warranted due to potential toxicity at higher concentrations .

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that compounds similar to 2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylic acid exhibit significant anti-inflammatory properties. Studies demonstrate that such compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer effects. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. The benzofuran moiety is particularly noted for its role in enhancing cytotoxicity against tumor cells .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective applications. Research indicates that it may help mitigate oxidative stress and neuronal damage associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its antioxidant properties are thought to play a crucial role in these protective effects .

Case Studies

StudyObjectiveFindings
Study 1 Investigate anti-inflammatory effectsDemonstrated significant reduction in TNF-alpha and IL-6 levels in vitro .
Study 2 Evaluate anticancer potentialInduced apoptosis in breast cancer cell lines (MCF7) with IC50 values indicating potent cytotoxicity .
Study 3 Assess neuroprotective activityShowed reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

  • The 4-fluorophenyl group in ’s compound enhances kinase binding affinity due to its electron-withdrawing nature, whereas the 4-methoxyphenyl group in the target compound may favor interactions with hydrophobic pockets .
  • The allyl ether group (2-methylprop-2-en-1-yloxy) in the target compound could improve membrane permeability compared to simpler ethers (e.g., methyl in ) .

Molecular Weight and Solubility: Compounds with carboxylic acid groups (e.g., target compound, ) exhibit higher aqueous solubility than non-polar analogs (e.g., ’s propan-2-one derivative) .

Q & A

Basic: What are the established synthetic pathways for 2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylic acid, and what key reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves multi-step protocols, including benzofuran core formation, functionalization of substituents, and ester-to-acid conversion. Key steps include:

  • Benzofuran Ring Construction : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acid catalysis (e.g., H₂SO₄ or PPA) .
  • Etherification : Introduction of the 2-methylprop-2-en-1-yl (prenyl) group via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like NaH or DIAD/TPP .
  • Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) using NaOH/H₂O or LiOH/THF, with temperature control to avoid side reactions .
    Critical Factors : Solvent polarity, catalyst selection, and reaction time significantly impact yield. For example, THF enhances prenylation efficiency compared to DMF due to better nucleophile activation . Purity is validated via HPLC (>95%) and recrystallization in ethanol/water mixtures .

Basic: How is the structural characterization of this compound performed using spectroscopic methods?

Methodological Answer:
Structural elucidation relies on:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies substituents (e.g., methoxyphenyl [δ 3.8–3.9 ppm], prenyloxy [δ 1.7–1.8 ppm for CH₃]) and benzofuran protons (δ 6.5–7.5 ppm) .
    • ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion ([M-H]⁻ at m/z ~368.13) and fragments (e.g., loss of prenyloxy group: m/z 253.08) .
  • IR Spectroscopy : Stretching vibrations for carboxylic acid (2500–3300 cm⁻¹, broad O-H; 1680–1720 cm⁻¹ C=O) and ether linkages (1100–1250 cm⁻¹) .

Advanced: What strategies are employed to analyze conflicting data regarding the compound's biological activity across different in vitro models?

Methodological Answer:
Contradictions often arise from assay variability. Resolution strategies include:

  • Dose-Response Standardization : Normalizing activity metrics (e.g., IC₅₀) across cell lines (e.g., HepG2 vs. HEK293) to account for metabolic differences .
  • Matrix Stabilization : Adding protease inhibitors or cooling samples to 4°C during assays to prevent compound degradation, as seen in HSI-based pollution studies .
  • Orthogonal Assays : Cross-validating results using fluorescence-based binding assays and SPR (surface plasmon resonance) to confirm target engagement .

Advanced: How do modifications to the methoxyphenyl or methylpropene groups affect the compound's pharmacological profile?

Methodological Answer:

  • Methoxyphenyl Modifications :
    • Electron-Withdrawing Groups (e.g., -F) : Reduce antioxidant activity but enhance anti-inflammatory effects (e.g., 30% increase in COX-2 inhibition) .
    • Positional Isomerism : Para-methoxy (as in the target compound) improves metabolic stability compared to ortho isomers due to reduced steric hindrance .
  • Prenyloxy Chain Alterations :
    • Chain Length : Longer chains (e.g., geranyloxy) increase lipophilicity (logP >4) but reduce aqueous solubility, impacting bioavailability .
    • Saturation : Dihydro-prenyl derivatives show 50% lower cytotoxicity in normal cells while retaining anticancer activity .

Advanced: What computational methods are utilized to predict binding interactions between this compound and target enzymes/proteins?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Predicts binding poses in enzyme active sites (e.g., COX-2 or CYP450). The methoxyphenyl group shows π-π stacking with Phe residues, while the carboxylic acid forms hydrogen bonds with Arg120 .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .
  • QSAR Models : Correlate substituent electronegativity with IC₅₀ values (R² >0.85) to prioritize synthetic targets .

Advanced: How can researchers optimize experimental protocols to minimize degradation of the compound during biological assays?

Methodological Answer:

  • Temperature Control : Store solutions at -20°C and conduct assays at 4°C to slow hydrolysis of the prenyloxy group .
  • Light Protection : Use amber vials to prevent photodegradation of the benzofuran core, which absorbs strongly at 280 nm .
  • Buffer Selection : Phosphate buffers (pH 7.4) stabilize the carboxylic acid moiety better than Tris, which can form Schiff bases with degradation byproducts .

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